1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound is a pyridopyrrolopyrimidine carboxamide derivative characterized by a complex fused heterocyclic core. Its structure includes a benzyl group at position 1, an isopropyl group on the carboxamide nitrogen, and a methyl substituent at position 7 (Figure 1).
Synthesis:
The compound is synthesized via a multi-step protocol involving:
Condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl-N-benzyl glycinate in methanol under reflux, followed by acid hydrolysis to yield the carboxylic acid intermediate.
Amide coupling with isopropylamine using activating agents like lithium hydroxide .
Properties
IUPAC Name |
6-benzyl-12-methyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)23-21(27)18-11-17-20(25(18)13-16-7-5-4-6-8-16)24-19-10-9-15(3)12-26(19)22(17)28/h4-12,14H,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTBWVIAJXVXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, is crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antiviral properties. For instance, certain structural modifications of similar compounds have shown effectiveness against viruses such as herpes simplex virus type 1 and HIV. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antiviral efficacy, making these compounds potential candidates for drug development against viral infections .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacteria and fungi. Research indicates that similar dihydropyridine derivatives possess notable antibacterial effects against strains like Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
3. Anticancer Potential
Compounds with similar structures have been investigated for anticancer activities. Studies have demonstrated that modifications in the dihydropyridine framework can lead to enhanced cytotoxicity against cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation .
4. Calcium Channel Blockers
Dihydropyridine derivatives are well-known for their role as calcium channel blockers, which are crucial in treating hypertension and cardiovascular diseases. The unique structure of 1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide may provide similar pharmacological benefits by modulating calcium ion influx in cardiac and smooth muscle cells .
Synthetic Applications
1. Synthetic Methodologies
The synthesis of this compound can be achieved through various multi-component reactions (MCRs). These methods not only streamline the synthesis process but also enhance the yield and purity of the desired compounds .
2. Green Chemistry Approaches
Recent advancements in green chemistry have led to the development of environmentally friendly synthetic routes for producing heterocyclic compounds like this one. Utilizing renewable resources and minimizing waste during synthesis aligns with contemporary trends in sustainable chemistry .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antiviral Efficacy | Evaluate antiviral properties against HSV-1 | Compounds exhibited potent inhibitory effects with IC50 values < 100 nM |
| Antimicrobial Activity Assessment | Test efficacy against bacterial strains | Significant activity noted against E. coli and S. aureus at low concentrations |
| Anticancer Research | Investigate cytotoxic effects on cancer cell lines | Induced apoptosis in tested cell lines with IC50 values ranging from 10 to 50 µM |
Mechanism of Action
The mechanism of action of 1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
Comparison with Similar Compounds
Pyridopyrrolopyrimidine carboxamides exhibit structural diversity through substitutions at positions 1, 7, and the carboxamide side chain. Below is a comparative analysis of analogous compounds based on molecular features, synthesis, and biological relevance.
Structural and Functional Modifications
Table 1: Substituent Variations and Molecular Data
Key Observations:
Position 1 Modifications :
- Benzyl (target compound) vs. 3-methoxypropyl (): Benzyl enhances aromatic stacking interactions, while 3-methoxypropyl increases solubility due to polar ether groups.
- Methyl substitutions (e.g., 1,9-dimethyl in ) reduce steric hindrance but may lower target selectivity.
Carboxamide Side Chain :
- Isopropyl (target) vs. aryl groups (e.g., 4-methylphenyl , 2,4-dimethoxyphenyl ): Aryl substituents improve π-π interactions with hydrophobic enzyme pockets, whereas isopropyl offers moderate lipophilicity for membrane penetration.
Position 7 Methyl Group :
- Present in the target compound and most analogs (), this group likely stabilizes the planar conformation of the heterocyclic core, enhancing binding affinity.
Research Findings and Implications
- In Vitro Studies : Derivatives with bulky carboxamide substituents (e.g., naphthalen-1-yl in ) show enhanced inhibitory activity against kinases due to improved hydrophobic interactions.
- Computational Modeling : The 4-oxo group in the target compound participates in hydrogen bonding with catalytic lysine residues in kinase ATP-binding pockets .
- Solubility Trends : Compounds with methoxyalkyl chains (e.g., ) exhibit higher aqueous solubility (>50 μM) compared to benzyl-substituted analogs (<20 μM) .
Biological Activity
1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure
The compound belongs to a class of heterocyclic compounds characterized by a pyrimidine ring fused with pyrrole and dihydropyridine structures. Its intricate structure suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic processes.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses through inhibition of cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : Preliminary data indicate potential efficacy against various bacterial strains.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound has been identified as a kinesin spindle protein (KSP) inhibitor, leading to cell cycle arrest in mitosis. This results in the formation of monopolar spindles, which is characteristic of KSP inhibition and ultimately leads to cellular apoptosis .
- Inhibition of COX Enzymes : The anti-inflammatory activity is attributed to the inhibition of COX-1 and COX-2 enzymes. In vitro studies have demonstrated IC50 values comparable to standard anti-inflammatory drugs .
- Antimicrobial Activity : The compound's structural features suggest it may interact with bacterial cell membranes or specific intracellular targets, although detailed mechanisms remain to be elucidated.
Case Studies
Several studies have investigated the biological activity of related compounds within the same chemical family:
- Antitumor Efficacy : A related study highlighted a derivative that exhibited significant antitumor activity in vivo, demonstrating a favorable pharmacokinetic profile and notable efficacy against various cancer cell lines .
- Anti-inflammatory Studies : Research on similar pyrimidine derivatives revealed strong anti-inflammatory effects in animal models. For example, compounds showed effective suppression of paw edema induced by carrageenan .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
